molecular formula C16H26OSi B14873686 t-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane

t-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane

Cat. No.: B14873686
M. Wt: 262.46 g/mol
InChI Key: LPELLYTWBHLEEQ-UHFFFAOYSA-N
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Description

tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane is an organosilicon compound that features a phenoxy group substituted with a tert-butyl-dimethylsilyl group and a 2-methylallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane typically involves the reaction of 4-(2-methylallyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-(2-methylallyl)phenol+tert-butyl-dimethylsilyl chlorideterthis compound+HCl\text{4-(2-methylallyl)phenol} + \text{tert-butyl-dimethylsilyl chloride} \rightarrow \text{terthis compound} + \text{HCl} 4-(2-methylallyl)phenol+tert-butyl-dimethylsilyl chloride→terthis compound+HCl

Industrial Production Methods

In an industrial setting, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as fluoride ions can be used to replace the silyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the silyl group.

Scientific Research Applications

tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane has several applications in scientific research:

    Chemistry: Used as a protecting group for phenols in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane involves the interaction of its functional groups with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silyl group can undergo nucleophilic substitution reactions. These interactions enable the compound to modify the properties of other molecules and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-dimethylsilanol
  • 2,4-Dimethyl-6-tert-butylphenol
  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

Uniqueness

tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane is unique due to the presence of both a silyl group and a 2-methylallyl group on the phenoxy ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and material science.

Properties

Molecular Formula

C16H26OSi

Molecular Weight

262.46 g/mol

IUPAC Name

tert-butyl-dimethyl-[4-(2-methylprop-2-enyl)phenoxy]silane

InChI

InChI=1S/C16H26OSi/c1-13(2)12-14-8-10-15(11-9-14)17-18(6,7)16(3,4)5/h8-11H,1,12H2,2-7H3

InChI Key

LPELLYTWBHLEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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